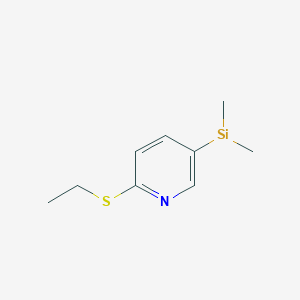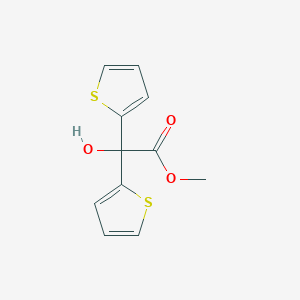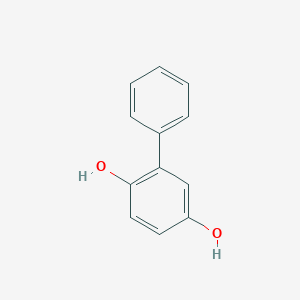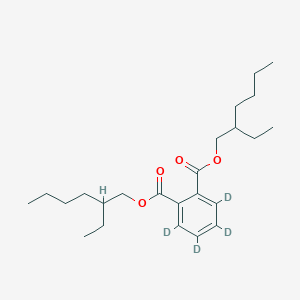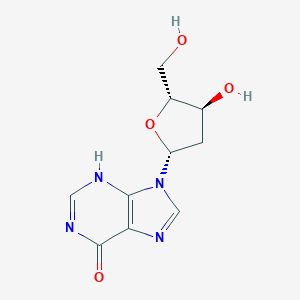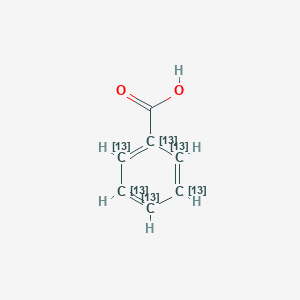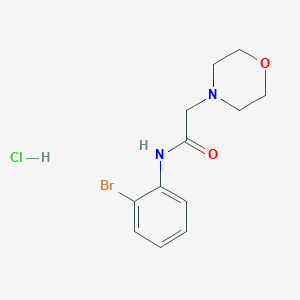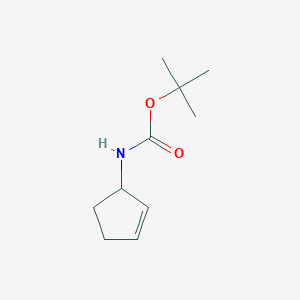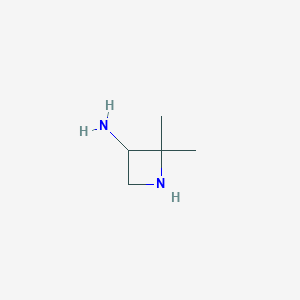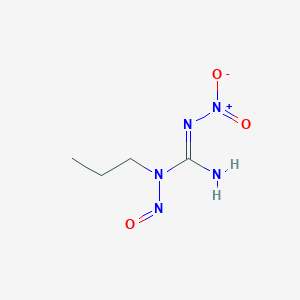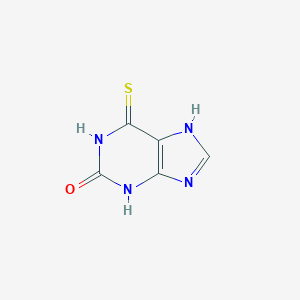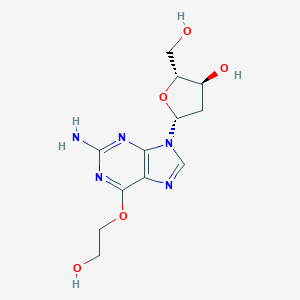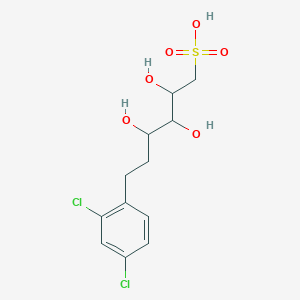
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, also known as Tiron, is a chelating agent that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 290.16 g/mol. Tiron has been found to have a variety of applications in research, including its use as a metal chelator, antioxidant, and radical scavenger. In
Wirkmechanismus
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid works by binding to metal ions and removing them from solution. It does this by forming stable complexes with the metal ions, which are then removed from the system through precipitation or filtration. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid also works as an antioxidant by donating electrons to free radicals, neutralizing their harmful effects. Finally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid acts as a radical scavenger by reacting with free radicals and preventing them from causing damage to cells.
Biochemische Und Physiologische Effekte
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been found to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and prevent cell death. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has also been found to have neuroprotective effects, and has been shown to protect against the damage caused by ischemia and reperfusion injury. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been found to have anti-cancer properties, and has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid in lab experiments is its ability to chelate metal ions. This makes it a useful tool for studying the effects of metal ions on biological systems. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid is relatively inexpensive and easy to obtain, making it a cost-effective choice for many experiments. However, one limitation of using 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid is that it can interfere with other chelating agents, making it difficult to use in conjunction with other compounds. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid can be toxic at high concentrations, so care must be taken when handling and using it in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid. One area of interest is the use of 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid as a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid could be used to develop new treatments for metal toxicity and oxidative stress. Finally, further research could be done to investigate the mechanisms of action of 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, and to identify new applications for this versatile compound.
Conclusion:
In conclusion, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, or 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, is a chelating agent that has a variety of applications in scientific research. It is a useful tool for studying the effects of metal ions on biological systems, and has been found to have antioxidant and radical scavenging properties. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has a variety of biochemical and physiological effects, and has potential applications in the development of new therapies for a variety of diseases. While there are some limitations to using 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid in lab experiments, its versatility and low cost make it a valuable tool for many researchers.
Synthesemethoden
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid can be synthesized through a simple reaction between 2,4-dichlorophenol and hexanedioic acid. The reaction takes place in the presence of sodium hydroxide and sulfuric acid, and the resulting product is then purified through recrystallization. The chemical structure of 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid is shown below:
Wissenschaftliche Forschungsanwendungen
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been widely used in scientific research due to its ability to chelate metal ions. It has been used to study the effects of metal ions on biological systems, as well as to investigate the mechanisms of metal toxicity. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has also been found to have antioxidant properties, and has been used to study the effects of oxidative stress on cells. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been used as a radical scavenger, and has been found to be effective in protecting cells from damage caused by free radicals.
Eigenschaften
CAS-Nummer |
141240-46-2 |
|---|---|
Produktname |
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid |
Molekularformel |
C12H16Cl2O6S |
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
6-(2,4-dichlorophenyl)-2,3,4-trihydroxyhexane-1-sulfonic acid |
InChI |
InChI=1S/C12H16Cl2O6S/c13-8-3-1-7(9(14)5-8)2-4-10(15)12(17)11(16)6-21(18,19)20/h1,3,5,10-12,15-17H,2,4,6H2,(H,18,19,20) |
InChI-Schlüssel |
RZHBRWSVUJWTRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(C(C(CS(=O)(=O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(C(C(CS(=O)(=O)O)O)O)O |
Synonyme |
6-(2,4-dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid 6-(2,4-dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, monosodium salt DCPTHS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



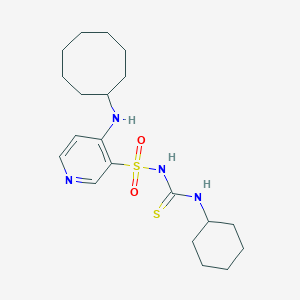
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
